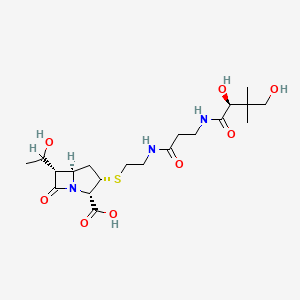
delta(3)-Thiazoline-4-carboxylate
Übersicht
Beschreibung
Delta(3)-Thiazoline-4-carboxylate (DTCC) is a heterocyclic organic compound that belongs to the thiazoline family. It is a highly reactive intermediate that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, biochemistry, and organic synthesis.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of delta(3)-Thiazoline-4-carboxylate can be achieved through the condensation of thioamide with alpha-halocarboxylic acid, followed by cyclization and oxidation.
Starting Materials
Thioamide, Alpha-halocarboxylic acid, Base, Oxidizing agent
Reaction
Thioamide is reacted with alpha-halocarboxylic acid in the presence of a base to form an intermediate thioester., The thioester intermediate undergoes intramolecular cyclization to form delta(3)-Thiazoline-4-carboxylic acid., The delta(3)-Thiazoline-4-carboxylic acid is then oxidized to form delta(3)-Thiazoline-4-carboxylate.
Wirkmechanismus
The mechanism of action of delta(3)-Thiazoline-4-carboxylate is not well understood. However, it is believed that delta(3)-Thiazoline-4-carboxylate reacts with sulfhydryl groups in proteins and peptides, leading to the formation of thiazolidine derivatives. These thiazolidine derivatives have been shown to have potential antibacterial, antifungal, and antiviral activities.
Biochemische Und Physiologische Effekte
Delta(3)-Thiazoline-4-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that delta(3)-Thiazoline-4-carboxylate has antibacterial, antifungal, and antiviral activities. delta(3)-Thiazoline-4-carboxylate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. delta(3)-Thiazoline-4-carboxylate has also been shown to have antioxidant and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using delta(3)-Thiazoline-4-carboxylate in lab experiments is its high reactivity, which allows for the synthesis of thiazoline-containing compounds with high yields. Another advantage is its potential applications in various fields, including medicinal chemistry, biochemistry, and organic synthesis. However, one of the limitations of using delta(3)-Thiazoline-4-carboxylate is its high toxicity, which requires caution when handling the compound.
Zukünftige Richtungen
There are several future directions for the research on delta(3)-Thiazoline-4-carboxylate. One direction is the development of new synthetic methods for the preparation of delta(3)-Thiazoline-4-carboxylate and its derivatives. Another direction is the exploration of the potential applications of delta(3)-Thiazoline-4-carboxylate in medicinal chemistry, biochemistry, and organic synthesis. Additionally, the mechanism of action of delta(3)-Thiazoline-4-carboxylate needs to be further elucidated to understand its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Delta(3)-Thiazoline-4-carboxylate has been widely used in scientific research due to its potential applications in various fields. In medicinal chemistry, delta(3)-Thiazoline-4-carboxylate has been used as a building block for the synthesis of thiazoline-containing compounds with potential antibacterial, antifungal, and antiviral activities. In biochemistry, delta(3)-Thiazoline-4-carboxylate has been used as a probe for the detection of sulfhydryl groups in proteins and peptides. delta(3)-Thiazoline-4-carboxylate has also been used as a reagent for the synthesis of peptides and as a precursor for the synthesis of heterocyclic compounds.
Eigenschaften
IUPAC Name |
2,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c6-4(7)3-1-8-2-5-3/h1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREQLINHYFEKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NCS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223111 | |
| Record name | delta(3)-Thiazoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
delta(3)-Thiazoline-4-carboxylate | |
CAS RN |
72781-97-6 | |
| Record name | delta(3)-Thiazoline-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072781976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta(3)-Thiazoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-cyanophenyl(1H-1-imidazolyl)methyl]benzonitrile](/img/structure/B1215379.png)









